One study reports the X-ray crystal structure of the first domain of human bromodomain BRD4 in complex with an inhibitor closely related to the compound : N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide []. This structural information provides valuable insights into the binding mode and interactions of similar compounds with BRD4, potentially guiding further research on 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid.
While no direct information is available on the mechanism of action of 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid in the provided literature, related research sheds light on potential mechanisms. Studies highlight the role of α2/3-containing GABAA receptor subtypes in mediating a mild form of sedation (rest/sleep posture) []. This suggests that compounds with similar structural features might also interact with GABAA receptors, potentially influencing sedation levels.
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: